N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide
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Overview
Description
“N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide” is a complex organic compound that features a combination of fluorophenyl, triazolothiazole, and sulfonamide groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide” would likely involve multiple steps, including:
Formation of the triazolothiazole core: This could be achieved through a cyclization reaction involving a thioamide and a hydrazine derivative.
Introduction of the fluorophenyl group: This might be done via a nucleophilic aromatic substitution reaction.
Attachment of the sulfonamide group: This step could involve the reaction of a sulfonyl chloride with an amine.
Industrial Production Methods
Industrial production methods would need to be optimized for yield and purity, often involving:
Catalysts: To increase reaction rates.
Solvents: To dissolve reactants and control reaction conditions.
Purification techniques: Such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.
Reduction: Reduction reactions could target the sulfonamide group.
Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens or nucleophiles like amines.
Major Products
The major products would depend on the specific reactions but could include:
Oxidized derivatives: Such as sulfoxides or sulfones.
Reduced derivatives: Such as amines or alcohols.
Substituted derivatives: With various functional groups replacing the fluorophenyl group.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: As a building block for more complex molecules.
Study of reaction mechanisms: To understand how different functional groups interact.
Biology
Biological assays: To test for potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Drug development: Potential use as a lead compound for developing new pharmaceuticals.
Industry
Material science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might:
Bind to enzymes or receptors: Inhibiting or activating their function.
Interact with DNA or RNA: Affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[2-(2-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide
- N-{2-[2-(2-bromophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide
Uniqueness
The presence of the fluorophenyl group may impart unique properties, such as increased lipophilicity or altered electronic effects, which could influence the compound’s biological activity and chemical reactivity.
Properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O3S2/c1-13-10-18(29-3)19(11-14(13)2)31(27,28)23-9-8-15-12-30-21-24-20(25-26(15)21)16-6-4-5-7-17(16)22/h4-7,10-12,23H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYMEYDBIROFDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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